2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a dihydropyridazinone derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the nitrogen atom and a pyrazole moiety at the 6-position of the dihydropyridazinone core. The 2-hydroxyethyl group on the piperidine ring enhances hydrophilicity, which may improve solubility compared to alkyl-substituted analogs, while the pyrazole moiety could contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c21-11-10-18-8-4-13(5-9-18)12-20-15(22)3-2-14(17-20)19-7-1-6-16-19/h1-3,6-7,13,21H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOCDQRXCGHWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has attracted attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into three main components:
- Piperidine Ring : Provides basic nitrogen functionality.
- Pyrazole Moiety : Known for various biological activities such as anti-inflammatory and analgesic effects.
- Dihydropyridazine Core : Contributes to the overall stability and reactivity of the compound.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antioxidant Activity : The pyrazole ring is associated with antioxidant properties, which may contribute to cellular protection against oxidative stress .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
- CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) activity, which could be beneficial in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have been shown to inhibit PDE5, leading to vasodilation and improved blood flow. This mechanism may be relevant for cardiovascular applications .
- Modulation of Neurotransmitter Systems : The piperidine component may interact with neurotransmitter receptors, influencing mood and cognitive functions.
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Research on Anti-inflammatory Effects :
- CNS Activity Assessment :
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The European Patent Application (2023/39) lists several structurally related compounds, primarily 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis focusing on substituent variations and their hypothesized effects:
Table 1: Key Structural Variations and Hypothesized Effects
Key Observations:
Piperidine Substitutions: The 2-hydroxyethyl group in the target compound introduces a polar, hydrogen-bond-capable moiety, likely improving aqueous solubility compared to methyl or ethyl analogs . Methyl and ethyl substituents (e.g., 1-methylpiperidin-4-yl) increase lipophilicity, which may enhance cell permeability but reduce solubility. Piperazine derivatives (e.g., 4-(dimethylamino)methylpiperidin-1-yl) offer basic nitrogen atoms for salt formation, further optimizing solubility and binding interactions.
Heterocyclic Moieties: The pyrazole group in the target compound may engage in hydrogen bonding or dipole interactions with target proteins, a feature shared with pyrazolo-pyrazine derivatives.
Hydroxyethyl and piperazine substituents are less metabolically labile, suggesting improved pharmacokinetic profiles .
Research Findings and Limitations
- Solubility : Hydroxyethyl and piperazine-substituted analogs are prioritized in drug design for their balance of solubility and permeability.
- Target Selectivity : Heterocycle variations (pyrazole vs. indazole) may influence selectivity for kinase subfamilies or other enzyme classes.
- Synthetic Feasibility : Piperidine and piperazine derivatives are synthetically accessible, enabling rapid SAR exploration .
Limitations:
- No quantitative data (e.g., IC₅₀, logP) are available in the provided sources, necessitating caution in extrapolating biological effects.
- The absence of crystallographic or computational binding studies (e.g., using SHELX or CCP4 tools) limits mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
